molecular formula C11H13N5O2 B2868239 5-[2-(Cbz-amino)ethyl]-1H-tetrazole CAS No. 33841-54-2

5-[2-(Cbz-amino)ethyl]-1H-tetrazole

Cat. No. B2868239
CAS RN: 33841-54-2
M. Wt: 247.258
InChI Key: UJFKSVINPQBNQQ-UHFFFAOYSA-N
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Description

5-[2-(Cbz-amino)ethyl]-1H-tetrazole (CAS# 33841-54-2) is a useful research chemical . It is also known as benzyl N-[2-(2H-tetrazol-5-yl)ethyl]carbamate . The molecular weight is 247.25 and the molecular formula is C11H13N5O2 .


Synthesis Analysis

A practical one-pot synthesis of amides from N-Alloc-, N-Boc-, and N-Cbz-protected amines has been described . The reactions involve the use of isocyanate intermediates, which are generated in situ in the presence of 2-chloropyridine and trifluoromethanesulfonyl anhydride, to react with Grignard reagents to produce the corresponding amides .


Molecular Structure Analysis

The molecular structure of this compound is represented by the canonical SMILES: C1=CC=C(C=C1)COC(=O)NCCC2=NNN=N2 . The InChI is InChI=1S/C11H13N5O2/c17-11(12-7-6-10-13-15-16-14-10)18-8-9-4-2-1-3-5-9/h1-5H,6-8H2,(H,12,17)(H,13,14,15,16) .


Chemical Reactions Analysis

The reactions involve the use of isocyanate intermediates, which are generated in situ in the presence of 2-chloropyridine and trifluoromethanesulfonyl anhydride, to react with Grignard reagents to produce the corresponding amides . This method is highly effective for the synthesis of amides and offers a promising approach for facile amidation .

Scientific Research Applications

Energetic Materials

One significant area of application for tetrazole derivatives, including structures similar to 5-[2-(Cbz-amino)ethyl]-1H-tetrazole, is in the development of energetic materials. Tetrazoles are known for their high nitrogen content, making them highly energetic compounds suitable for use in explosives and propellants. For instance, research has shown that tetrazoles can be synthesized into highly energetic materials that explode upon impact or heating, indicating their potential in defense and aerospace applications (Haiges & Christe, 2013).

Medicinal Chemistry

In medicinal chemistry, tetrazoles serve as bioisosteres for carboxylic acids, offering similar acidities but with increased lipophilicity and metabolic stability. This makes them valuable in drug design, where they can improve the pharmacokinetic and pharmacodynamic profiles of therapeutic agents. A comprehensive review has outlined the preparation and functionalization of 5-substituted tetrazoles, including their role in medicinal chemistry and drug design (Roh, Vávrová, & Hrabálek, 2012).

Antimicrobial Activities

Tetrazole derivatives have also been explored for their antimicrobial properties. The synthesis and characterization of certain tetrazole complexes have demonstrated good antimicrobial activities against various bacterial strains, highlighting their potential in developing new antimicrobial agents (Shen et al., 2004).

Corrosion Inhibition

Furthermore, tetrazole derivatives are investigated for their application as corrosion inhibitors, especially on metal surfaces in acidic mediums. Theoretical and experimental studies have shown that tetrazole derivatives can effectively inhibit corrosion, making them useful in the protection of metals (Bourzi et al., 2020).

Photoluminescence and Photocatalytic Properties

Tetrazole derivatives have found applications in materials science due to their photoluminescence and photocatalytic properties. Research on metal-organic frameworks based on tetrazole derivatives has shown promising results in photocatalysis and luminescence, indicating potential applications in environmental cleanup and as novel photoactive materials (Zhang et al., 2014).

Mechanism of Action

The mechanism of action involves the amine attacking the carbonyl carbon of the carbonate to form a new tetrahedral intermediate . Elimination of oxygen results in loss of a carbonate which itself can act as a base, or spontaneously decarboxylate (lose CO2) to give t-butoxide, which then neutralizes the protonated carbamate .

Future Directions

The development of direct efficient preparation of amides from protected amines is important in organic synthesis to reduce cost, waste, and time . Unfortunately, direct synthesis of amides from Alloc-carbamate, Boc-carbamate, or Cbz-carbamate has not been extensively studied . This suggests a potential area for future research.

properties

IUPAC Name

benzyl N-[2-(2H-tetrazol-5-yl)ethyl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13N5O2/c17-11(12-7-6-10-13-15-16-14-10)18-8-9-4-2-1-3-5-9/h1-5H,6-8H2,(H,12,17)(H,13,14,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UJFKSVINPQBNQQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC(=O)NCCC2=NNN=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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